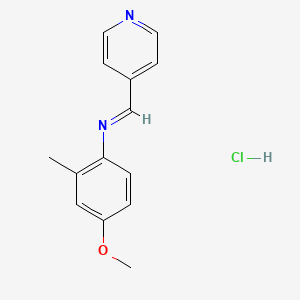
4-Methoxy-2-methyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-methyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a pyridinylmethylene group attached to a benzenamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride typically involves the reaction of 4-methoxy-2-methylbenzenamine with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Methoxy-2-methyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and pyridinylmethylene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-Methoxy-2-methyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methoxy-2-methyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Methoxy-2-methylbenzenamine: A precursor in the synthesis of the target compound.
4-Pyridinecarboxaldehyde: Another precursor used in the synthesis.
4-Methoxy-2-methyl-N-methylbenzenamine: A structurally similar compound with different substituents.
Uniqueness
4-Methoxy-2-methyl-N-(4-pyridinylmethylene)benzenamine monohydrochloride is unique due to the presence of both methoxy and pyridinylmethylene groups, which confer distinct chemical and biological properties
特性
CAS番号 |
75273-95-9 |
|---|---|
分子式 |
C14H15ClN2O |
分子量 |
262.73 g/mol |
IUPAC名 |
N-(4-methoxy-2-methylphenyl)-1-pyridin-4-ylmethanimine;hydrochloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-11-9-13(17-2)3-4-14(11)16-10-12-5-7-15-8-6-12;/h3-10H,1-2H3;1H |
InChIキー |
FAOFQKXFZXPQEW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC)N=CC2=CC=NC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


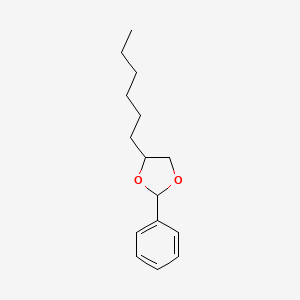
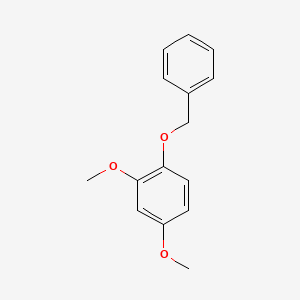
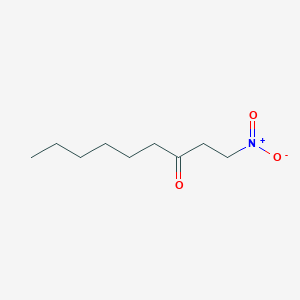
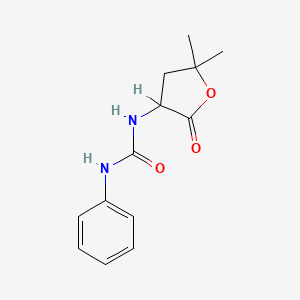
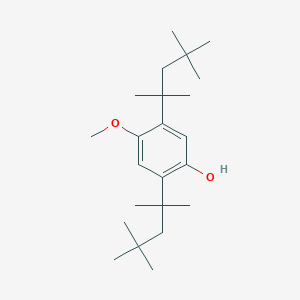
![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
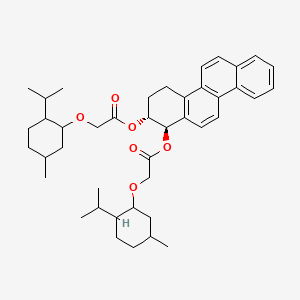


![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)


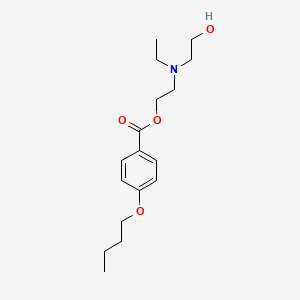
![1-{[4-(2,4-Dinitroanilino)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14432727.png)
